molecular formula C12H17NO2 B7514605 N-(2-hydroxypropyl)-3,5-dimethylbenzamide

N-(2-hydroxypropyl)-3,5-dimethylbenzamide

Cat. No. B7514605
M. Wt: 207.27 g/mol
InChI Key: RIEOKWZZXLYJKG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-hydroxypropyl)-3,5-dimethylbenzamide, also known as HDMB, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. HDMB is a white crystalline solid that is soluble in organic solvents such as ethanol and methanol. This compound has been synthesized using various methods, including the reaction of 3,5-dimethylbenzoic acid with 2-hydroxypropylamine. HDMB has been studied for its mechanism of action, biochemical and physiological effects, advantages, and limitations for lab experiments, and future directions.

Mechanism of Action

The mechanism of action of N-(2-hydroxypropyl)-3,5-dimethylbenzamide is not fully understood. However, studies have shown that N-(2-hydroxypropyl)-3,5-dimethylbenzamide inhibits the activity of various enzymes, including cyclooxygenase-2 (COX-2) and histone deacetylase (HDAC). COX-2 is an enzyme that is involved in the production of prostaglandins, which are involved in inflammation. HDAC is an enzyme that is involved in the regulation of gene expression. Inhibition of these enzymes by N-(2-hydroxypropyl)-3,5-dimethylbenzamide results in reduced inflammation and altered gene expression.
Biochemical and Physiological Effects:
N-(2-hydroxypropyl)-3,5-dimethylbenzamide has been shown to have various biochemical and physiological effects. In animal models, N-(2-hydroxypropyl)-3,5-dimethylbenzamide has been shown to reduce inflammation, inhibit the growth of cancer cells, and improve cognitive function. N-(2-hydroxypropyl)-3,5-dimethylbenzamide has also been shown to have antioxidant properties, which may contribute to its therapeutic effects. In addition, N-(2-hydroxypropyl)-3,5-dimethylbenzamide has been shown to have low toxicity, which makes it a promising candidate for further development as a therapeutic agent.

Advantages and Limitations for Lab Experiments

N-(2-hydroxypropyl)-3,5-dimethylbenzamide has several advantages for lab experiments. It is a stable compound that can be easily synthesized and purified. It is also soluble in organic solvents, which makes it easy to handle in the lab. However, there are some limitations to using N-(2-hydroxypropyl)-3,5-dimethylbenzamide in lab experiments. Its mechanism of action is not fully understood, which makes it difficult to design experiments to study its effects. In addition, N-(2-hydroxypropyl)-3,5-dimethylbenzamide has low water solubility, which may limit its use in certain experiments.

Future Directions

There are several future directions for the study of N-(2-hydroxypropyl)-3,5-dimethylbenzamide. One direction is to further elucidate its mechanism of action. Understanding how N-(2-hydroxypropyl)-3,5-dimethylbenzamide inhibits the activity of enzymes such as COX-2 and HDAC could lead to the development of new therapeutic agents with improved efficacy and fewer side effects. Another direction is to study the pharmacokinetics of N-(2-hydroxypropyl)-3,5-dimethylbenzamide in animal models and humans. This could provide valuable information on the optimal dosing and administration of N-(2-hydroxypropyl)-3,5-dimethylbenzamide for therapeutic use. Finally, N-(2-hydroxypropyl)-3,5-dimethylbenzamide could be further studied for its potential applications in materials science, such as the synthesis of new materials with unique properties.

Synthesis Methods

N-(2-hydroxypropyl)-3,5-dimethylbenzamide can be synthesized using various methods, including the reaction of 3,5-dimethylbenzoic acid with 2-hydroxypropylamine. The reaction is carried out in the presence of a catalyst such as dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS). The reaction mixture is then purified using column chromatography to obtain pure N-(2-hydroxypropyl)-3,5-dimethylbenzamide. Other methods of synthesis include the reaction of 3,5-dimethylbenzoyl chloride with 2-hydroxypropylamine and the reaction of 3,5-dimethylbenzoic acid with 2-(chloromethyl)oxirane.

Scientific Research Applications

N-(2-hydroxypropyl)-3,5-dimethylbenzamide has been studied for its potential applications in various fields, including medicinal chemistry, drug discovery, and materials science. In medicinal chemistry, N-(2-hydroxypropyl)-3,5-dimethylbenzamide has been studied for its potential as a therapeutic agent for the treatment of cancer, inflammation, and neurodegenerative diseases. N-(2-hydroxypropyl)-3,5-dimethylbenzamide has been shown to inhibit the growth of cancer cells and reduce inflammation in animal models. In drug discovery, N-(2-hydroxypropyl)-3,5-dimethylbenzamide has been used as a scaffold for the design of new drugs with improved pharmacokinetic properties. In materials science, N-(2-hydroxypropyl)-3,5-dimethylbenzamide has been studied for its potential as a building block for the synthesis of new materials with unique properties.

properties

IUPAC Name

N-(2-hydroxypropyl)-3,5-dimethylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO2/c1-8-4-9(2)6-11(5-8)12(15)13-7-10(3)14/h4-6,10,14H,7H2,1-3H3,(H,13,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RIEOKWZZXLYJKG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)C(=O)NCC(C)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-hydroxypropyl)-3,5-dimethylbenzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.